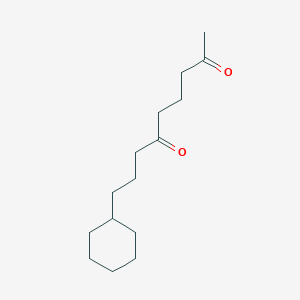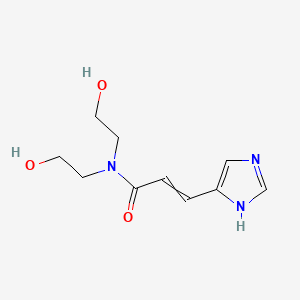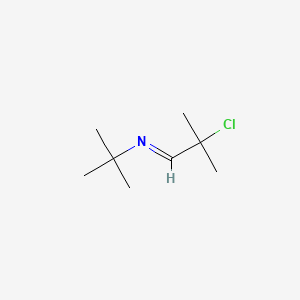![molecular formula C13H16N2O3 B14619309 Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester CAS No. 57399-68-5](/img/structure/B14619309.png)
Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester is a chemical compound with the molecular formula C13H16N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester typically involves the reaction of phenyl isocyanate with ethyl carbamate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Nucleophiles: Nucleophiles such as hydroxide ions (OH-) and amines can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar in structure but lacks the propenylamino group.
Carbamic acid, ethyl ester: A simpler ester without the phenyl and propenylamino groups.
Phenylcarbamic acid ethyl ester: Another related compound with slight structural variations.
Uniqueness
Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester is unique due to the presence of the propenylamino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
57399-68-5 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl N-phenyl-N-(prop-2-enylcarbamoyl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-3-10-14-12(16)15(13(17)18-4-2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3,(H,14,16) |
InChI Key |
PPXPDTSTUUGERN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)C(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


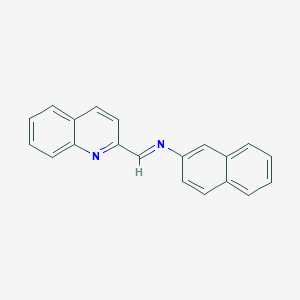
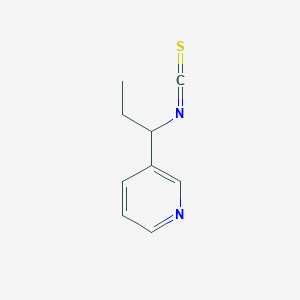
phosphanium chloride](/img/structure/B14619241.png)
![N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine](/img/structure/B14619243.png)
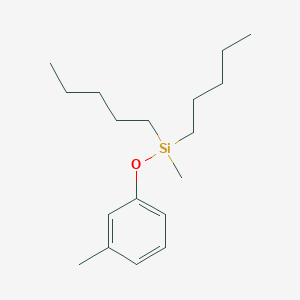
amino}ethene-1-sulfonyl fluoride](/img/structure/B14619261.png)
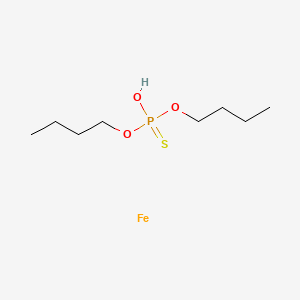
![1lambda~4~,4-Dithiaspiro[4.5]decan-1-one](/img/structure/B14619273.png)



